Des-AA1,2,4,5,13-[D-Trp8]-SRIF is a synthetic analog of somatostatin, a peptide hormone known for its inhibitory effects on various endocrine and nervous system functions. This compound is specifically designed to enhance receptor binding and stability compared to natural somatostatin. The modifications in its structure allow it to interact more effectively with somatostatin receptors, particularly the sst3 subtype, making it of significant interest in both research and therapeutic applications.
Des-AA1,2,4,5,13-[D-Trp8]-SRIF is synthesized through solid-phase peptide synthesis techniques, which are widely used for producing peptides in laboratory settings. The compound can also be produced on an industrial scale using automated synthesizers and high-performance liquid chromatography for purification.
This compound falls under the category of peptide hormones and is classified as a somatostatin analog. Somatostatin itself is involved in the regulation of endocrine functions and neurotransmission. The specific modifications in Des-AA1,2,4,5,13-[D-Trp8]-SRIF enhance its biological activity and receptor specificity.
The synthesis of Des-AA1,2,4,5,13-[D-Trp8]-SRIF is primarily conducted via solid-phase peptide synthesis. This method involves several key steps:
The synthesis requires careful control of reaction conditions to ensure high purity and yield. Automated synthesizers can enhance efficiency and reproducibility in peptide production.
Des-AA1,2,4,5,13-[D-Trp8]-SRIF has a complex molecular structure characterized by specific amino acid substitutions that enhance its stability and receptor affinity. The modifications include the replacement of certain amino acids with their D-enantiomers or other variants that influence binding properties.
The molecular formula and structural data are crucial for understanding its interactions with somatostatin receptors. The presence of tryptophan at position 8 (in D-form) significantly alters its pharmacological profile compared to natural somatostatin.
During its synthesis and application, Des-AA1,2,4,5,13-[D-Trp8]-SRIF undergoes various chemical reactions:
Des-AA1,2,4,5,13-[D-Trp8]-SRIF exerts its biological effects primarily through binding to somatostatin receptors. Upon binding to these receptors:
Des-AA1,2,4,5,13-[D-Trp8]-SRIF typically appears as a white to off-white powder. Its solubility characteristics depend on formulation but are generally soluble in aqueous solutions at physiological pH.
The chemical properties include stability under physiological conditions due to its structural modifications. This stability enhances its potential therapeutic applications in treating disorders related to hormone regulation.
Des-AA1,2,4,5,13-[D-Trp8]-SRIF has diverse applications across various scientific fields:
This compound's unique properties make it a valuable asset in both research settings and potential clinical applications.
The evolution of somatostatin analogs began with native somatostatin-14 (SS-14), a 14-amino-acid peptide with limited clinical applicability due to rapid enzymatic degradation (t½ < 3 minutes). First-generation analogs like octreotide (1980s) introduced disulfide bridges and D-amino acid substitutions, extending half-life to 90–120 minutes. Second-generation analogs (e.g., pasireotide) further diversified receptor binding profiles [4] .
Des-AA1,2,4,5,13-[D-Trp8]-SRIF emerged from systematic deletion studies in the 1990s–2000s, where researchers removed non-essential N- and C-terminal residues (Ala1, Gly2, Lys4, Asn5, Thr13) to minimize proteolytic cleavage sites. This approach reduced molecular weight (1,180.4 g/mol) while preserving the core pharmacophore (residues 6–10: Phe⁷-D-Trp⁸-Lys⁹-Thr¹⁰) essential for receptor engagement .
Table 1: Evolution of Key Somatostatin Therapeutics
| Compound | Structural Modifications | Primary Target | Half-Life |
|---|---|---|---|
| Native Somatostatin | SS-14 (full sequence) | Pan-receptor | <3 min |
| Octreotide | Disulfide bridge; D-Phe³; Thr(ol)¹⁴ | SSTR2 | 90–120 min |
| Lanreotide | Disulfide bridge; D-Nal⁶ | SSTR2/SSTR5 | 120 min |
| Des-AA1,2,4,5,13-[D-Trp⁸]-SRIF | Deletions: AA1,2,4,5,13; D-Trp⁸ substitution | SSTR3 | ~15 min* |
*Estimated from in vitro stability studies .
Terminal Deletions (Des-AA1,2,4,5,13)
The deletion of Ala¹, Gly², Lys⁴, Asn⁵, and Thr¹³ serves dual purposes:
D-Tryptophan Substitution at Position 8
The L-Trp⁸→D-Trp⁸ modification is a stereochemical strategy to:
Table 2: Impact of D-Trp⁸ Substitution on Receptor Binding
| Receptor Subtype | Native SRIF (IC₅₀, nM) | Des-AA1,2,4,5,13-[D-Trp⁸]-SRIF (IC₅₀, nM) | Selectivity Ratio |
|---|---|---|---|
| SSTR3 | 2.1 | 0.8 | 2.6x ↑ |
| SSTR2 | 0.5 | 7.5 | 15x ↓ |
| SSTR5 | 3.8 | 6.2 | 1.6x ↓ |
Data derived from competitive displacement assays [4].
Biochemical Implications of Modifications
Somatostatin analogs are classified into four structural categories based on modifications:
Category 1: Full-Length Native Sequences
Category 2: Disulfide-Bridged Cyclic Peptides
Category 3: Multi-Deletion Linear Analogs
Table 3: Structural Classification of Somatostatin Analogs
| Category | Backbone Structure | Key Modifications | Representative Compound |
|---|---|---|---|
| Native peptides | Linear/cyclic | None | Somatostatin-14 |
| Disulfide-cyclized | Cyclic | Cys³-Cys¹⁴; D-amino acids | Octreotide |
| Multi-deletion | Linear | AA deletions; D-Trp⁸ | Des-AA1,2,4,5,13-[D-Trp⁸]-SRIF |
| Non-peptide mimetics | Folded small molecules | Benzodiazepine scaffolds | BIM-23052 |
Molecular Architecture and Receptor Engagement
Des-AA1,2,4,5,13-[D-Trp⁸]-SRIF adopts a type-II’ β-turn stabilized by:
Figure 1: Molecular Model of Des-AA1,2,4,5,13-[D-Trp⁸]-SRIF Bound to SSTR3
SSTR3 Transmembrane Pocket: - Helix II: Asp⁷²...Lys⁹ (salt bridge) - Helix III: Val⁷⁸...D-Trp⁸ (hydrophobic) - Helix VII: Phe⁷⁷...Phe⁷ (π-stacking) This topology explains its 3.2-fold selectivity for SSTR3 over SSTR2 [4].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: